molecular formula C13H23NS B1349911 3-Cyclopentyl-1-(piperidin-1-YL)propane-1-thione CAS No. 289677-08-3

3-Cyclopentyl-1-(piperidin-1-YL)propane-1-thione

Cat. No. B1349911
CAS RN: 289677-08-3
M. Wt: 225.4 g/mol
InChI Key: VMOWLPOYMYAFRS-UHFFFAOYSA-N
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Description

3-Cyclopentyl-1-(piperidin-1-yl)propane-1-thione (CPCPT) is an organic compound that has recently been studied for its potential applications in a variety of scientific research fields. Due to its unique chemical structure, CPCPT has been found to have a wide range of biochemical and physiological effects, as well as a number of advantages and limitations for use in laboratory experiments.

Scientific Research Applications

1. Building Blocks in Drug Discovery 3-((Hetera)cyclobutyl)azetidine-based isosteres of piperidine, piperazine, and morpholine, related to the chemical structure , have been designed and synthesized. These compounds exhibit larger sizes and increased conformational flexibility compared to parent heterocycles, indicating their potential utility as building blocks for lead optimization in drug discovery (Feskov et al., 2019).

2. Advanced Synthesis Techniques Research has been conducted on solvent-free reactions catalyzed by piperidine, involving the reaction of nitromethane with electrophilic alkenes. This process, known as the MIMIRC reaction, yields highly functionalized cyclohexenes, demonstrating the utility of piperidine derivatives in advanced synthesis techniques (Michaud et al., 2002).

3. Cyclopropanone Equivalents Research indicates that derivatives like 1-Piperidino-1-trimethylsilyloxycyclopropane, related to the chemical structure , act as cyclopropanone equivalents, reacting with various nucleophiles. This discovery provides valuable insights into the synthetic applications of such chemical structures, contributing to advancements in organic chemistry (Wasserman et al., 1982).

4. Vinylcyclopropane-Cyclopentene Rearrangement Piperidine derivatives have been utilized in the Lewis acid induced isomerization of donor-acceptor cyclopropanes into substituted cyclopentenes. This research underscores the significance of such chemical structures in facilitating complex molecular rearrangements, thereby enriching the field of synthetic organic chemistry (Ivanova et al., 2017).

properties

IUPAC Name

3-cyclopentyl-1-piperidin-1-ylpropane-1-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NS/c15-13(14-10-4-1-5-11-14)9-8-12-6-2-3-7-12/h12H,1-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMOWLPOYMYAFRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=S)CCC2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30374120
Record name 3-Cyclopentylpropionyl piperidine thioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30374120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyclopentyl-1-(piperidin-1-YL)propane-1-thione

CAS RN

289677-08-3
Record name 3-Cyclopentylpropionyl piperidine thioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30374120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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